3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrofuran moiety and a nitrophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole-4-carboxylate.
Introduction of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction. For instance, furan can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrofuran-2-carboxylic acid.
Coupling of the Pyrazole and Nitrofuran Units: The pyrazole and nitrofuran units can be coupled through a condensation reaction. For example, 3-methyl-1H-pyrazole-4-carboxylate can be reacted with 5-nitrofuran-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield 3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylate.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction. For example, benzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzene.
Coupling of the Nitrophenyl Group: The nitrophenyl group can be coupled to the pyrazole ring through a nucleophilic substitution reaction. For example, 3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylate can be reacted with 3-nitrobenzene in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran and nitrophenyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas in the presence of a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran and nitrophenyl moieties.
Reduction: Reduced derivatives of the nitrofuran and nitrophenyl moieties, such as amino derivatives.
Substitution: Substituted derivatives of the carboxamide group, such as amide or thioamide derivatives.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound has been investigated for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(5-nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can lead to the inhibition or activation of various biological processes, such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-(5-Nitrofuran-2-yl)-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carboxamide: This compound lacks the nitrophenyl group, making it less potent in certain biological assays.
1-(3-Nitrophenyl)-1H-pyrazole-4-carboxamide: This compound lacks the nitrofuran moiety, making it less effective in certain chemical reactions.
3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide: This compound has a nitrophenyl group at the 4-position instead of the 3-position, which can lead to differences in its biological and chemical properties.
The uniqueness of this compound lies in its combination of the nitrofuran and nitrophenyl moieties, which allows it to exhibit a wide range of biological and chemical activities.
Properties
CAS No. |
61620-89-1 |
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Molecular Formula |
C14H9N5O6 |
Molecular Weight |
343.25 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1-(3-nitrophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H9N5O6/c15-14(20)10-7-17(8-2-1-3-9(6-8)18(21)22)16-13(10)11-4-5-12(25-11)19(23)24/h1-7H,(H2,15,20) |
InChI Key |
JFVFDWMIDLPNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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